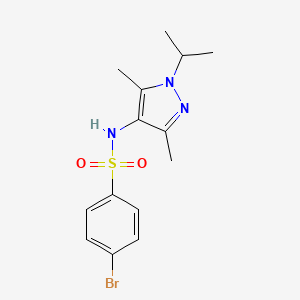
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfonamide derivative and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrases. These enzymes play a crucial role in the regulation of acid-base balance in the body. Inhibition of these enzymes by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure in the case of glaucoma and a decrease in seizure activity in the case of epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. Inhibition of these isoforms leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure and seizure activity. This compound has also been found to exhibit good selectivity towards carbonic anhydrase isoforms, which makes it a potential candidate for the development of isoform-specific inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrases, good selectivity towards isoforms, and potential applications in the pharmaceutical industry. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide. These include the development of isoform-specific inhibitors, the investigation of its potential applications in the treatment of cancer, and the exploration of its mechanism of action in more detail. Additionally, the synthesis of analogs of this compound with improved pharmacological properties could also be explored. Overall, the potential applications of this compound in the pharmaceutical industry make it an interesting target for future research.
Métodos De Síntesis
The synthesis of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methoxypyridine-3-sulfonyl chloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the target compound in good yield. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been extensively studied for its potential applications in the pharmaceutical industry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This inhibition activity makes this compound a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-12-6-5-9(8-10(12)14)21(17,18)16-11-4-3-7-15-13(11)20-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGORNSJIMJOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)
